1-(4-Cyanophenyl)cyclopentanecarboxylic acid
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Description
“1-(4-Cyanophenyl)cyclopentanecarboxylic acid” is an organic compound that belongs to the class of substituted cyclopentane derivatives. It is a derivative of cyclopentanecarboxylic acid, which is a colorless nonvolatile oil .
Synthesis Analysis
Cyclopentanecarboxylic acid, a precursor to “this compound”, can be produced by the palladium-catalyzed hydrocarboxylation of cyclopentene . An alternative route involves base-induced ring contraction of 2-chloro cyclohexanone to give the ester methyl cyclopentanecarboxylate, which can be hydrolyzed to the carboxylic acid .Molecular Structure Analysis
The molecular formula of cyclopentanecarboxylic acid is C6H10O2 . The structure incorporates a five-carbon cyclic ring (cyclopentane) with a carboxylic acid group attached . The structure of “this compound” would include an additional cyanophenyl group attached to the cyclopentane ring .Chemical Reactions Analysis
Cyclopentanecarboxylic acid was used in the synthesis of cis-8-hexahydroindanecarboxylic acid via Diels-Alder reaction with butadiene . It was also used in the synthesis of isoxazole derivatives .Physical and Chemical Properties Analysis
Cyclopentanecarboxylic acid has a density of 1.0510 g/cm3 . It has a melting point of -7 °C and a boiling point of 212 °C . The presence of the carboxylic acid group, with its polar C=O and O-H bonds, makes the molecule polar .Scientific Research Applications
Synthesis of Phthalocyanines and Tetrabenzoporphyrazines
Research has explored the synthesis of 4,5-disubstituted 1,2-dicyanobenzenes and their conversion to octasubstituted phthalocyanines (tetrabenzoporphyrazines) from various precursors. These compounds have significant applications in materials science, particularly in the development of pigments, dyes, and photovoltaic materials (Wöhrle et al., 1993).
Asymmetric Catalysis
The asymmetric 1,4-addition reaction of arylboronic acids with cycloalkenones, facilitated by an amidomonophosphine-rhodium(I) catalyst, produces 3-arylcycloalkanones with high enantioselectivity. This process underscores the potential of using specific catalysts for creating chiral molecules, vital in pharmaceutical synthesis and materials science (Kuriyama et al., 2002).
Carbopalladation of Nitriles
Intramolecular carbopalladation of the cyano group is employed for synthesizing 3,4-disubstituted 2-aminonaphthalenes, showcasing a method for constructing complex aromatic systems which are foundational in the development of new organic electronic materials and pharmaceuticals (Tian et al., 2003).
Novel Isosteres for Drug Design
Cyclopentane-1,3-diones have been identified as novel isosteres for the carboxylic acid functional group, offering a new approach in drug design to modulate the physical-chemical properties of bioactive compounds. This discovery opens avenues for the development of new therapeutics with enhanced efficacy and reduced side effects (Ballatore et al., 2011).
Improved Acetal-Protecting Groups
Research into [1-cyano-2-(2-iodophenyl)]ethylidene as an acetal-protecting group for carbohydrate thioglycoside donors demonstrates the versatility of cyano-functionalized compounds in synthetic chemistry, particularly in the selective formation of glycosidic bonds which are crucial in the synthesis of complex carbohydrates and glycoconjugates for biological research (Crich & Bowers, 2006).
Properties
IUPAC Name |
1-(4-cyanophenyl)cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c14-9-10-3-5-11(6-4-10)13(12(15)16)7-1-2-8-13/h3-6H,1-2,7-8H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMILUQHECXXKGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)C#N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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